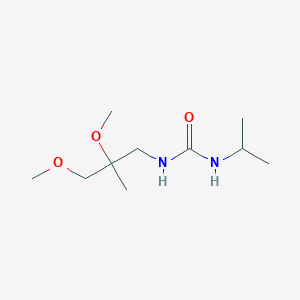

![molecular formula C9H13N3O3 B2377863 1-(叠氮甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸乙酯 CAS No. 2228156-42-9](/img/structure/B2377863.png)

1-(叠氮甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .

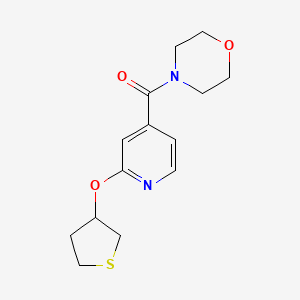

Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexanes is a saturated bicyclic structure . It’s a compact module that can be readily derivatized with numerous transformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexanes involve the use of photochemistry to access new building blocks via [2+2] cycloaddition .

科学研究应用

合成和化学性质

- 1-(叠氮甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸乙酯的衍生物已被合成,以评估其抗疟疾活性。这些化合物对恶性疟原虫和抗分枝杆菌具有体外活性,以及对 Vero 细胞的细胞毒性 (Ningsanont 等,2003)。

- 对 2-氧杂双环[2.1.1]己烷衍生物的合成及其反应的研究表明,它们在创造多样化化学结构方面具有潜力,突出了它们在化学合成中的多功能性 (Kirmse & Mrotzeck,1988)。

有机合成中的应用

- 1-(叠氮甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸乙酯用于吡咯烷-1,2-氧化物体系中的双重重排过程,导致形成五取代吡咯。这展示了它在促进复杂分子重排中的作用 (Dehnel 和 Kanabus‐kaminska,1987)。

- 该化合物的衍生物在酸性条件下发生新颖的骨架重排,形成结构复杂的分子。这突出了它在合成新的分子骨架中的用途 (Kobayashi、Ono 和 Kato,1992)。

生物医学研究

- 在生物医学研究中,合成该化合物的衍生物并研究它们作为药物发现中的中间体或活性化合物的潜力。例如,它在脂肪酶催化合成中的应用证明了它在创建手性合成子中的作用,这在药物化学中很重要 (Tsuji、Onishi 和 Sakata,1999)。

创新的合成方法

- 1-(叠氮甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸乙酯用于探索新的合成方法,例如在 1,3-偶极环加成反应的超声合成和分子结构研究中。这例证了它在推进合成化学技术中的作用 (Aboelnaga、Hagar 和 Soliman,2016)。

作用机制

Target of Action

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound that is part of the bicyclo[2.1.1]hexane family Similar compounds have been incorporated into the structure of fungicides like boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf), suggesting potential antifungal activity .

Mode of Action

The exact mode of action of Ethyl 1-(azidomethyl)-2-oxabicyclo[21It’s known that the compound is synthesized through a catalytic method involving intermolecular coupling between olefins and bicyclo[110]butyl (BCB) ketones . This process is catalyzed by SmI2 and operates with SmI2 loadings as low as 5mol%, supported by a radical relay mechanism .

Biochemical Pathways

The product bch ketones, derived from the compound, have been shown to be versatile synthetic intermediates . This suggests that the compound could potentially influence a variety of biochemical pathways, depending on the downstream manipulation of these BCH ketones.

Result of Action

The product bch ketones derived from the compound have been shown to be versatile synthetic intermediates . They have been used in the expedient synthesis of a saturated hydrocarbon analogue of the broad-spectrum antimicrobial, phthalylsulfathiazole .

Action Environment

The synthesis of the compound involves the use of photochemistry , suggesting that light conditions could potentially influence the compound’s synthesis and possibly its action.

未来方向

属性

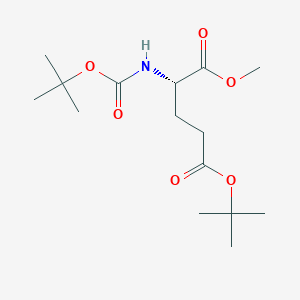

IUPAC Name |

ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-2-14-7(13)8-3-9(4-8,15-6-8)5-11-12-10/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVQZCUHIRLYBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC2)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)

![1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2377791.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377795.png)

![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)